N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkyl halides, amines, and carboxylic acids, with reaction conditions often involving the use of catalysts and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. The choice of reagents and reaction conditions is critical to achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)nicotinamide derivatives: Known for their antifungal activity.
Imidazole derivatives: Exhibiting a broad range of biological activities, including antibacterial and antiviral properties.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N6O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N,3,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H26N6O/c1-7-24-15(8-9-20-24)11-23(6)19(26)16-10-13(4)21-18-17(16)14(5)22-25(18)12(2)3/h8-10,12H,7,11H2,1-6H3 |
InChI Key |
OPRXOCKRUMBLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C |
Origin of Product |
United States |
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